(5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ACETYL-5-{(E)-1-[7-METHOXY-2-(PHENYLSULFANYL)-3-QUINOLYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline moiety, a thioxotetrahydroimidazole ring, and a methoxyphenylsulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-5-{(E)-1-[7-METHOXY-2-(PHENYLSULFANYL)-3-QUINOLYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyphenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a methoxyphenylsulfanyl group is introduced to the quinoline ring.
Formation of the Thioxotetrahydroimidazole Ring: This can be synthesized through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Purification Processes: Implementing efficient purification techniques such as recrystallization, chromatography, or distillation.
Quality Control: Establishing stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-5-{(E)-1-[7-METHOXY-2-(PHENYLSULFANYL)-3-QUINOLYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of quinoline N-oxides.
Reduction: Can result in the formation of reduced quinoline derivatives.
Substitution: May yield various substituted quinoline or imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-ACETYL-5-{(E)-1-[7-METHOXY-2-(PHENYLSULFANYL)-3-QUINOLYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Thioxotetrahydroimidazole Derivatives: Compounds with similar thioxotetrahydroimidazole rings.
Methoxyphenylsulfanyl Derivatives: Compounds with similar methoxyphenylsulfanyl groups.
Properties
Molecular Formula |
C22H17N3O3S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(5E)-1-acetyl-5-[(7-methoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H17N3O3S2/c1-13(26)25-19(20(27)24-22(25)29)11-15-10-14-8-9-16(28-2)12-18(14)23-21(15)30-17-6-4-3-5-7-17/h3-12H,1-2H3,(H,24,27,29)/b19-11+ |
InChI Key |
FWURTHCQVDZHHF-YBFXNURJSA-N |
Isomeric SMILES |
CC(=O)N1/C(=C/C2=C(N=C3C=C(C=CC3=C2)OC)SC4=CC=CC=C4)/C(=O)NC1=S |
Canonical SMILES |
CC(=O)N1C(=CC2=C(N=C3C=C(C=CC3=C2)OC)SC4=CC=CC=C4)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.